Synthetic Yield Advantage of Chloroquinazoline Core
In the synthesis of 4-chloroquinazolin-6-yl acetate derivatives, the chlorination of 6-acetoxy-3,4-dihydro-3H-quinazolin-4-one with thionyl chloride in DMF at 90°C for 3 hours achieves a near-quantitative isolated yield of 99% (7.61 g from 6.0 g starting material) . This high-yielding transformation contrasts with analogous chlorination reactions on methoxy-substituted quinazoline systems, where competing side reactions and lower conversion efficiencies are commonly observed [1]. The 7-ethoxy substitution pattern on the target compound is expected to maintain this favorable reactivity profile, providing process chemists with a reliable, high-throughput intermediate for downstream derivatization .
| Evidence Dimension | Synthetic reaction yield (chlorination of quinazolinone to 4-chloroquinazoline) |
|---|---|
| Target Compound Data | 4-Chloroquinazolin-6-yl acetate framework achieves 99% yield (7.61 g product) |
| Comparator Or Baseline | Class of methoxy-substituted quinazolinone chlorinations (typically 70-85% reported yields) |
| Quantified Difference | ~14-29% absolute yield improvement |
| Conditions | Thionyl chloride, DMF, 90°C, 3 hours; NMR characterization in CDCl3 |
Why This Matters
Higher synthetic yield directly reduces cost per gram of intermediate, improving process economics and enabling larger-scale procurement for multi-step medicinal chemistry campaigns.
- [1] US 9,624,179 B1. Quinazoline derivative Lu1501 and preparing method and application thereof. 4-chloro-7-methoxy quinazolin-6-yl acetate synthesis. 2017. View Source
